molecular formula C26H38N2O15 B13857333 4-Deoxy-D-chitobiose Heptaacetate

4-Deoxy-D-chitobiose Heptaacetate

Cat. No.: B13857333
M. Wt: 618.6 g/mol
InChI Key: CBPIQIXAEQMDPR-VYUCQXBRSA-N
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Description

4-Deoxy-D-chitobiose Heptaacetate is a significant compound in the field of glycopeptide and glycoprotein synthesis. It is known for its ability to regulate cell signaling and immune responses due to its unique structural attributes. The molecular formula of this compound is C26H38N2O15, and it has a molecular weight of 618.58 g/mol.

Preparation Methods

The synthesis of 4-Deoxy-D-chitobiose Heptaacetate involves the reaction between 4-amino-4,6-dideoxyhexose and acetic anhydride under mild acidic conditions. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

4-Deoxy-D-chitobiose Heptaacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where acetyl groups can be replaced by other functional groups under specific conditions.

Common reagents used in these reactions include acetic anhydride, potassium permanganate, hydrogen peroxide, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Deoxy-D-chitobiose Heptaacetate has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of glycopeptides and glycoproteins.

    Biology: It is used to study cell signaling and immune responses due to its ability to bind to specific receptors.

    Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.

    Industry: It is utilized in the production of various biochemical products and as a research tool in biotechnology

Mechanism of Action

The mechanism of action of 4-Deoxy-D-chitobiose Heptaacetate involves its ability to bind to specific receptors on cell surfaces, thereby modulating vital cellular functions. This binding regulates cell signaling pathways and immune responses, making it a valuable compound in both research and therapeutic contexts.

Comparison with Similar Compounds

4-Deoxy-D-chitobiose Heptaacetate is unique due to its specific structural attributes and its role in glycopeptide and glycoprotein synthesis. Similar compounds include:

    Chitin: A natural polymer found in the exoskeletons of arthropods and fungi.

    Chitosan: A derivative of chitin, widely used in biomedical applications.

    Chitooligosaccharides: Products of chitin and chitosan degradation, known for their antimicrobial and antioxidant properties

These compounds share some structural similarities but differ in their specific applications and properties.

Properties

Molecular Formula

C26H38N2O15

Molecular Weight

618.6 g/mol

IUPAC Name

[(2S,4S,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C26H38N2O15/c1-11(29)27-21-19(38-15(5)33)8-18(9-36-13(3)31)41-25(21)43-23-20(10-37-14(4)32)42-26(40-17(7)35)22(28-12(2)30)24(23)39-16(6)34/h18-26H,8-10H2,1-7H3,(H,27,29)(H,28,30)/t18-,19-,20+,21+,22+,23+,24+,25-,26?/m0/s1

InChI Key

CBPIQIXAEQMDPR-VYUCQXBRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)NC1C(CC(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C

Origin of Product

United States

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